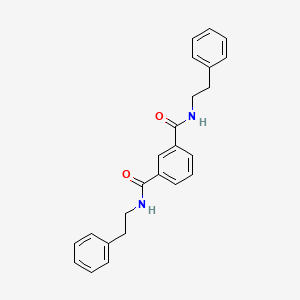![molecular formula C24H23N3OS B3743579 2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B3743579.png)
2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide
Vue d'ensemble
Description
2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It may also inhibit the activity of other enzymes involved in DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide for lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further development as a potential anticancer drug. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide. One of the most promising directions is the further optimization of its chemical structure to improve its solubility and bioavailability. This may involve the synthesis of analogs or derivatives of this compound with improved pharmacokinetic properties.
Another future direction is the investigation of its potential applications in other scientific research fields, such as the development of new antimicrobial or antifungal agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential molecular targets for drug development.
Conclusion:
In conclusion, this compound is a chemical compound with promising potential for various scientific research applications. Its potent antitumor activity against various cancer cell lines, as well as its antimicrobial and antifungal activities, make it a promising candidate for further development as a potential drug candidate. Further studies are needed to fully understand its mechanism of action and to identify potential molecular targets for drug development.
Applications De Recherche Scientifique
2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potent antitumor activity against various cancer cell lines. It has also been shown to possess antimicrobial and antifungal activities.
Propriétés
IUPAC Name |
N-(2-adamantylideneamino)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c28-24(27-26-23-16-9-14-8-15(11-16)12-17(23)10-14)19-13-21(22-6-3-7-29-22)25-20-5-2-1-4-18(19)20/h1-7,13-17H,8-12H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROJAMCOICEOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3743516.png)

![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3743545.png)
![N-(2-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3743550.png)

![N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3743566.png)
![1,3-dicyclohexyl-5-{[(2-hydroxy-5-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743585.png)
![2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3743589.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]terephthalate](/img/structure/B3743597.png)


